

The Organoleptic Profile of Dulcin: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dulcin

Cat. No.: B141269

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the organoleptic properties of **Dulcin** (p-ethoxyphenylurea), an early synthetic sweetener. Discovered in 1883, **Dulcin** offered a significant advantage over its contemporary, saccharin, due to the absence of a bitter aftertaste.^[1] Although its commercial use was discontinued in the United States in 1954 due to safety concerns, its sensory characteristics and chemical properties remain of interest in the study of structure-activity relationships in sweet-tasting molecules.^[1] This document collates available quantitative data, outlines standard experimental methodologies for sensory evaluation, and presents key pathways and workflows relevant to its assessment.

Chemical and Physical Properties

Dulcin, chemically known as (4-ethoxyphenyl)urea, is a white, crystalline substance that presents as lustrous needles.^{[2][3][4]} Its fundamental physical and chemical properties are critical for understanding its behavior in formulations and sensory testing solutions.

Table 1: Physicochemical Properties of **Dulcin**

Property	Value	Reference
IUPAC Name	(4-Ethoxyphenyl)urea	
Synonyms	Sucrol, Valzin, p-phenetolcarbamide	
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	
Molar Mass	180.207 g·mol ⁻¹	
Appearance	White, lustrous needles or crystalline powder	
Melting Point	173-174 °C	
Boiling Point	Decomposes upon heating	
Solubility in Water	1.25 g/L at 25 °C (1 part in 800)	
Solubility in Boiling Water	20 g/L (1 part in 50)	
Solubility in Alcohol	Soluble (1 part in 25)	

Organoleptic Profile

The primary organoleptic feature of **Dulcin** is its intense sweet taste. Unlike many other synthetic sweeteners, especially from its era, **Dulcin** is noted for a clean, sweet profile without significant off-tastes.

Sweetness Profile

The most prominent sensory attribute of **Dulcin** is its sweetness. It is characterized by a clean, sucrose-like sweetness. A key advantage highlighted in early literature is the absence of the bitter or metallic aftertaste commonly associated with saccharin. This made it a more palatable alternative for consumers during its time on the market.

Quantitative Sweetness Data

The sweetness intensity of **Dulcin** has been quantified relative to sucrose. This relative sweetness is a crucial parameter for its application and study.

Table 2: Quantitative Sensory Data for **Dulcin**

Parameter	Value	Notes	Reference
Relative Sweetness	~250x sucrose	This value indicates it is approximately 250 times sweeter than an equivalent concentration of sucrose.	
Primary Taste	Sweet	Described as a "very sweet taste".	
Aftertaste	None reported	Specifically noted for not having a bitter aftertaste, unlike saccharin.	

Experimental Protocols for Sensory Evaluation

While specific, detailed sensory panel results for **Dulcin** are scarce in modern literature due to its banned status, the following protocols represent standard methodologies for the sensory evaluation of a high-intensity sweetener.

Protocol 1: Determination of Relative Sweetness

Objective: To quantify the sweetness intensity of **Dulcin** relative to a standard sucrose solution.

Methodology:

- Panelist Selection: A panel of 15-20 trained sensory assessors is selected. Panelists are screened for taste acuity and their ability to consistently rate sweetness intensity.
- Reference Standard Preparation: A series of sucrose solutions of varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) are prepared in purified, deionized water.

- **Test Sample Preparation:** A stock solution of **Dulcin** is prepared. Due to its limited solubility in cold water, it may be necessary to gently warm the solution or utilize a co-solvent like ethanol, with the same co-solvent concentration used in the reference standards to avoid sensory interference. A series of dilutions are made from this stock.
- **Evaluation Method (Two-Alternative Forced-Choice - 2-AFC):**
 - Panelists are presented with pairs of samples: one sucrose reference and one **Dulcin** solution.
 - They are instructed to identify which of the two samples is sweeter.
 - The procedure is repeated with various concentrations of **Dulcin** against a fixed sucrose concentration (e.g., 5% sucrose).
- **Data Analysis:** The concentration at which 50% of the panelists judge the **Dulcin** solution to be sweeter than the reference sucrose solution is determined (Point of Subjective Equality). The relative sweetness is calculated by dividing the concentration of the sucrose solution by the equi-sweet concentration of the **Dulcin** solution.

Protocol 2: Descriptive Sensory Profiling

Objective: To identify and quantify the full range of sensory attributes of **Dulcin**, including its temporal profile and any potential side-tastes.

Methodology:

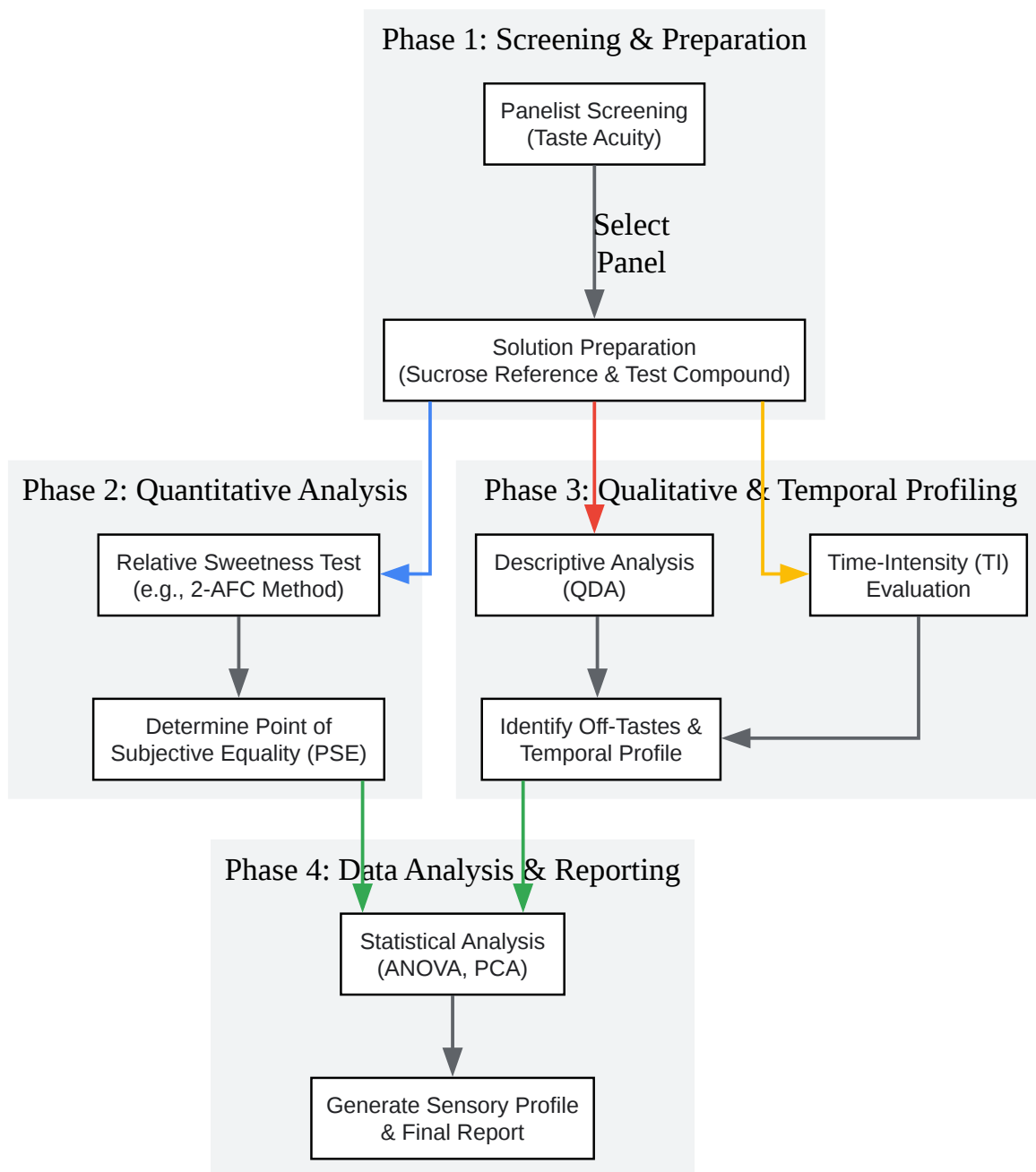
- **Panelist Training:** A highly trained panel (8-12 assessors) develops a specific lexicon to describe the sensory attributes of sweeteners. This may include terms like sweetness onset, bitterness, metallic, chemical, astringent, and lingering sweetness.
- **Sample Presentation:** Panelists are provided with coded, equi-sweet solutions of **Dulcin** and a sucrose reference, presented at a controlled temperature.
- **Evaluation Technique (Quantitative Descriptive Analysis - QDA® & Time-Intensity - TI):**
 - **QDA:** Panelists rate the intensity of each identified attribute (e.g., sweetness, bitterness) on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

- TI: Panelists track the intensity of a specific attribute (e.g., sweetness) over time, from initial perception to extinction, using specialized software. This provides data on onset, maximum intensity, and duration.
- Data Analysis: The data from QDA is analyzed using statistical methods like Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to create a sensory map of **Dulcin**'s profile. TI curves are averaged across panelists to generate a consensus temporal profile.

Visualizations

Sensory Evaluation Workflow

The following diagram illustrates a typical workflow for the comprehensive sensory analysis of a novel sweetener compound like **Dulcin**.

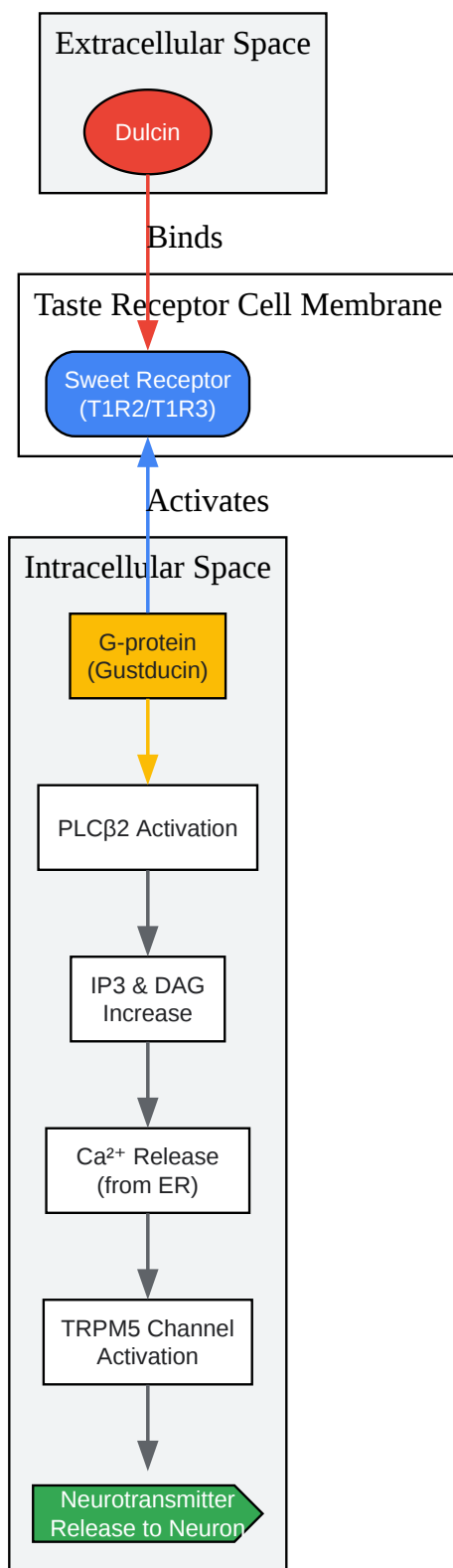


[Click to download full resolution via product page](#)

Caption: Workflow for sensory evaluation of a high-intensity sweetener.

Sweet Taste Receptor Activation Pathway

Dulcin elicits a sweet taste by binding to the T1R2/T1R3 heterodimer, a G-protein coupled receptor (GPCR) located on taste receptor cells.

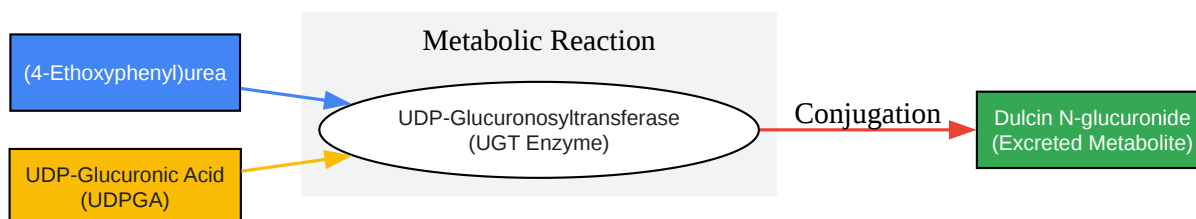


[Click to download full resolution via product page](#)

Caption: Simplified signaling cascade for sweet taste perception.

Metabolic Pathway of Dulcin

In the body, **Dulcin** undergoes Phase II metabolism, primarily through glucuronidation, to facilitate its excretion.



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **Dulcin** via glucuronidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dulcin - Wikipedia [en.wikipedia.org]
- 2. Dulcin [drugfuture.com]
- 3. Buy Dulcin | 150-69-6 [smolecule.com]
- 4. Dulcin | C₉H₁₂N₂O₂ | CID 9013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Organoleptic Profile of Dulcin: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b141269#organoleptic-properties-of-dulcin-sweetener\]](https://www.benchchem.com/product/b141269#organoleptic-properties-of-dulcin-sweetener)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com